4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside
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Overview
Description
4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C16H20N2O9 and a molecular weight of 384.34 g/mol . It is a derivative of glucopyranoside and is characterized by the presence of a nitrophenyl group, an acetamido group, and an acetyl group. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Acetamido Group: The acetamido group is introduced through the reaction of the protected glucopyranoside with acetic anhydride and an amine source.
Nitration: The nitrophenyl group is introduced by nitration of the phenyl ring using a nitrating agent such as nitric acid.
The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems allows for efficient and scalable production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl and acetamido groups, yielding the parent glucopyranoside.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Deprotected glucopyranoside.
Reduction: Aminophenyl derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Biochemical Assays: It is used as a substrate in enzymatic assays to measure the activity of enzymes such as N-acetylglucosaminidase.
Proteomics Research: The compound is used in the study of protein-carbohydrate interactions and glycosylation processes.
Medical Research: It is employed in the development of diagnostic assays for detecting enzyme deficiencies and metabolic disorders.
Industrial Applications: The compound is used in the synthesis of other complex carbohydrates and glycosides for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes. For example, in enzymatic assays, the compound acts as a substrate for N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which can be detected spectrophotometrically due to its yellow color . This reaction is used to measure the enzyme’s activity and study its kinetics.
Comparison with Similar Compounds
4-Nitrophenyl 2-acetamido-3-O-acetyl-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds such as:
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Similar in structure but lacks the acetyl group at the 3-O position.
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar but without the 3-O-acetyl group.
4-Nitrophenyl N-acetyl-α-D-glucosaminide: An α-anomer of the compound with different stereochemistry.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable tool in biochemical research for studying enzyme activities and protein-carbohydrate interactions.
Properties
IUPAC Name |
[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O9/c1-8(20)17-13-15(25-9(2)21)14(22)12(7-19)27-16(13)26-11-5-3-10(4-6-11)18(23)24/h3-6,12-16,19,22H,7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHWODHGXQXCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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